molecular formula C16H16F2N2O5S B1225926 ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No. B1225926
M. Wt: 386.4 g/mol
InChI Key: PSEUNLFDCXCPRW-AUWJEWJLSA-N
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Description

2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-2-thiazolidinylidene]acetic acid ethyl ester is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates have been synthesized and react with substituted benzaldehydes. These derivatives have been structurally confirmed through X-ray crystallographic studies, revealing their (Z)-configuration at the arylmethylidene moiety (Tverdokhlebov et al., 2005).

2. Antimicrobial Activity

  • New thiazolidin-2-ylidene derivatives have been synthesized and evaluated for antimicrobial activity. Some derivatives showed activity against gram-positive Staphylococcus aureus, exceeding the activity of ceftriaxone (Horishny & Matiichuk, 2020).

3. Potential Anticancer Applications

  • A novel synthesis and analysis of a thiazolidinone derivative with potential anticancer properties have been conducted. The compound's structure was established using X-ray and spectral analysis, and it showed moderate anticancer activity in studies (Mabkhot et al., 2019).

4. Synthesis for Various Applications

  • The reaction of thiazolinone derivatives with different compounds has been explored for various applications. These reactions include the synthesis of compounds like ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates and others, showcasing the compound's versatility in chemical synthesis (Reddy & Krupadanam, 2010).

properties

Product Name

ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Molecular Formula

C16H16F2N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C16H16F2N2O5S/c1-2-24-15(23)7-14-20(13(22)9-26-14)8-12(21)19-10-5-3-4-6-11(10)25-16(17)18/h3-7,16H,2,8-9H2,1H3,(H,19,21)/b14-7-

InChI Key

PSEUNLFDCXCPRW-AUWJEWJLSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)NC2=CC=CC=C2OC(F)F

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 2
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ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 3
Reactant of Route 3
ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 4
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ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 5
Reactant of Route 5
ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
Reactant of Route 6
Reactant of Route 6
ethyl (2Z)-2-[3-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

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